
1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione, also known as 2-furanone, is a heterocyclic compound that is widely used in the synthesis of various organic compounds, and is also a key intermediate in pharmaceutical and agrochemical synthesis. It is a versatile building block for the synthesis of a large number of compounds, and is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol, share structural similarities with the compound of interest. The separation and purification of these diols from fermentation broth is crucial due to its significant cost impact. Various methods including evaporation, distillation, and membrane filtration have been explored for efficiency improvements. Aqueous two-phase extraction and in-situ extractive fermentation are identified as promising areas for future research due to their potential in yield, purity, and energy consumption improvements (Xiu & Zeng, 2008).
Environmental Exposure and Effects
Research on Bisphenol A (BPA), a compound with structural resemblance to the query compound, underscores the importance of understanding environmental exposure and effects. Occupational exposure studies reveal significantly higher BPA levels in workers compared to environmental exposure, highlighting the need for further research on exposure risks and health effects (Ribeiro, Ladeira, & Viegas, 2017).
Mechanistic Insights into Chemical Reactions
The mechanism of β-O-4 bond cleavage during acidolysis of lignin model compounds offers insights that could be relevant to the chemical transformations of structurally related compounds. Understanding these mechanisms is essential for improving the efficiency and selectivity of chemical processes (Yokoyama, 2015).
Xenoestrogenicity and Material Safety
The review of xenoestrogenicity in dental materials due to compounds like Bisphenol-A emphasizes the importance of assessing the biological effects and safety of chemical compounds used in consumer products. This research area is vital for ensuring material safety and mitigating health risks (Ruse Nd, 1997).
Hydrogenolysis and Chemical Production
The exploration of catalysts for glycerol hydrogenolysis to 1,3-propanediol reviews the chemical routes for converting glycerol, a renewable resource, into valuable chemical products. This research highlights the importance of catalyst development for sustainable chemical production (da Silva Ruy et al., 2020).
Propiedades
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-5-2-1-4-9(10)11(15)8-12(16)13-6-3-7-17-13/h1-7,14H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSLINXRBOXIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217069 |
Source


|
| Record name | 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
CAS RN |
65599-35-1 |
Source


|
| Record name | 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65599-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)
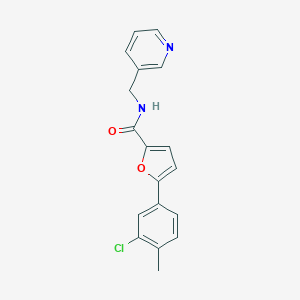
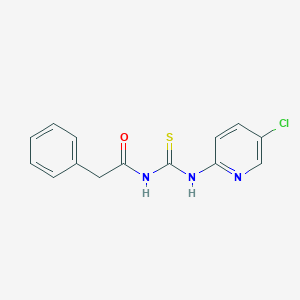
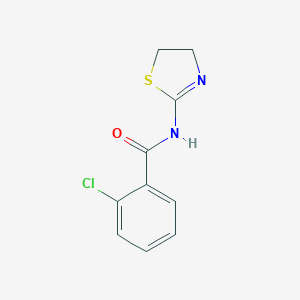
![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
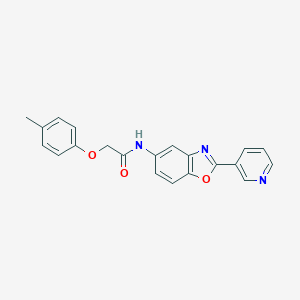
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)

![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
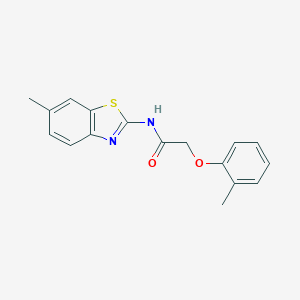
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)